tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)10-17-8-6-14-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAMZIURXIENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spirocore Formation
The spirocyclic framework is often assembled via intramolecular cyclization reactions. For example, cesium carbonate-mediated ring closure in acetonitrile has been employed to form analogous diazaspiro structures. In one protocol, a tosylated intermediate undergoes nucleophilic attack under basic conditions to generate the spirocyclic system. Reaction temperatures between 25–90°C for 3 hours are critical for achieving optimal yields.
Alternative methods utilize acid-catalyzed decarboxylation to form spiro rings. For instance, heating intermediates in phosphoric acid at 110°C for 30 hours selectively removes carboxyl groups while preserving the spiro architecture. This approach avoids harsh reagents but requires meticulous pH control during workup.
Introduction of the Boc Protecting Group
The Boc group is introduced late in the synthesis to prevent side reactions during earlier stages. A representative procedure involves reacting a secondary amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at room temperature. Triethylamine is often added to scavenge HCl generated during the reaction.
Key parameters :
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Molar ratio : A 1.2:1 excess of Boc anhydride ensures complete protection.
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Solvent choice : Dichloromethane provides optimal solubility without competing nucleophilic interference.
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Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is used to confirm completion.
Critical Intermediate Synthesis
Tosylated Precursor Preparation
A pivotal intermediate is the p-toluenesulfonyl (tosyl)-protected amine , synthesized by reacting a diol or amino alcohol with p-toluenesulfonyl chloride in dichloromethane. This step typically achieves 85–90% yield under anhydrous conditions at 25°C.
Table 1: Comparative Analysis of Tosylation Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 20–25°C | ±5% yield variance |
| Reaction Time | 12 hours | Prolonged time → decomposition |
| Solvent | Dichloromethane | Maximizes solubility |
Reduction of Nitrile Intermediates
Lithium aluminium hydride (LAH) in tetrahydrofuran (THF) is frequently used to reduce nitriles to amines. For example, reducing a dicyano-spiro intermediate with LAH at reflux for 16 hours yields the corresponding diamine with 73% efficiency. Safety protocols, such as gradual NaOH quenching, are essential to mitigate exothermic risks.
Catalytic Hydrogenation for Deprotection
Final deprotection steps often employ palladium-catalyzed hydrogenation . In one protocol, 10% palladium on carbon (Pd/C) in methanol under 50 psi H₂ at 50°C removes benzyl groups within 16 hours. This method achieves 82% yield but requires careful catalyst filtration to prevent residual metal contamination.
Challenges :
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Selectivity : Competing reduction of ester groups necessitates Boc group stability under H₂.
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Scalability : High-pressure conditions pose engineering challenges for industrial-scale production.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Acetonitrile outperforms polar aprotic solvents in cyclization steps due to its ability to stabilize transition states via dipole interactions. Elevated temperatures (80–90°C) accelerate ring closure but risk side reactions like elimination.
Table 2: Solvent Performance in Cyclization
| Solvent | Dielectric Constant | Reaction Rate | Byproduct Formation |
|---|---|---|---|
| Acetonitrile | 37.5 | High | Low |
| THF | 7.5 | Moderate | Moderate |
| Dichloromethane | 8.9 | Low | High |
Purification Techniques
Column chromatography remains the gold standard for isolating intermediates, though recrystallization from methanol or ethanol improves purity for crystalline derivatives.
Comparative Analysis of Alternative Routes
A seven-step synthesis starting from ethyl malonate demonstrates industrial feasibility:
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Ethyl malonate → Compound 2 (ethanol, 5 hours)
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LiBH₄ reduction → Compound 3 (THF, 2.5 hours)
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Tosylation → Compound 4 (CH₂Cl₂, 12 hours)
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Cs₂CO₃-mediated cyclization → Compound 5 (MeCN, 3 hours)
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Mg/MeOH reduction → Compound 6 (1 hour)
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Boc protection → Compound 7 (CH₂Cl₂, 12 hours)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Ring Size and Conformational Flexibility :
- The [5.5] spiro system (as in the target compound) provides greater conformational rigidity compared to smaller [4.5] systems (e.g., CAS 236406-39-6), impacting binding affinity to biological targets like kinases or GPCRs .
- Larger spiro frameworks (e.g., [5.5] vs. [4.5]) often exhibit improved metabolic stability due to reduced ring strain .
Benzyl substitutions (e.g., CAS 1445950-77-5) increase lipophilicity, favoring blood-brain barrier penetration for CNS applications .
Biological Activity: Compounds with acyl or ester groups (e.g., benzyl derivatives in ) are patented as immunomodulators, targeting pathways like DNA-PK inhibition . The Boc group in the parent compound (1160247-05-1) is critical for temporary amine protection during solid-phase peptide synthesis .
Pharmaceutical Relevance
Biological Activity
tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1367698-33-6) is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.
- Chemical Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- IUPAC Name : this compound
- CAS Number : 1367698-33-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested that the compound may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Antimicrobial Studies
A study conducted by Pasternak et al. (2008) evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers tested the cytotoxicity of several spirocyclic compounds on human cancer cell lines. The results showed that this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer activity.
Neuroprotective Effects
Research by Yao et al. (2010) investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that this compound significantly reduced neuronal death and oxidative stress markers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Pasternak et al., 2008 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Bioorg. Med. Chem. Lett., 2010 | Anticancer Activity | Low micromolar IC50 against breast and colon cancer cells |
| Yao et al., 2010 | Neuroprotective Effects | Reduced neuronal death in oxidative stress models |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. It is classified with hazard statements indicating it may cause skin irritation (H315) and is harmful if swallowed (H302) . Proper handling precautions are recommended to mitigate exposure risks.
Q & A
Q. What are the established synthetic routes for tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions between diazabicyclic precursors and tert-butyl carboxylating agents. Key steps include:
- Ring closure : Formation of the spirocyclic core via nucleophilic substitution or condensation under inert atmospheres.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .
- Optimization : Temperature (typically 0–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants are critical. For example, highlights that side reactions (e.g., over-oxidation) are minimized at 50°C in THF.
| Synthesis Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | THF | 50 | 65 | 95 | |
| Reductive Amination | DMF | 80 | 52 | 90 |
Q. How is the spirocyclic structure confirmed experimentally?
Methodological Answer: Structural validation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and spiro connectivity .
- NMR spectroscopy : H and C NMR identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; spiro junction carbons at 60–70 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ = 283.18 for C₁₃H₂₂N₂O₄) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer: Discrepancies often arise in:
- Tautomerism : Computational models may not account for dynamic equilibria between spiro and open-chain forms. Use variable-temperature NMR to detect tautomeric shifts .
- Solvent effects : Density Functional Theory (DFT) simulations should include solvent parameters (e.g., PCM models) to align with observed reaction pathways .
- Byproduct identification : LC-MS and 2D NMR (e.g., HSQC) trace unexpected products, such as ring-opened intermediates .
Q. How can reaction mechanisms for spiro ring formation be elucidated using kinetic studies?
Methodological Answer:
- Rate determination : Monitor reaction progress via in-situ IR or Raman spectroscopy to track carbonyl group consumption .
- Isotopic labeling : Introduce N or C labels at suspected nucleophilic sites (e.g., amine groups) to trace bond formation .
- Computational modeling : Transition state analysis using Gaussian or ORCA software identifies rate-limiting steps (e.g., Boc group migration) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against serine hydrolases or kinases (common targets for spirocycles) using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Binding affinity : Surface Plasmon Resonance (SPR) quantifies interactions with proteins like DNA-PK (a target for immunomodulators) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points and solubility data?
Methodological Answer: Variations arise from:
- Polymorphism : Use Differential Scanning Calorimetry (DSC) to detect multiple crystalline forms.
- Purity : Compare HPLC traces (≥95% purity required for reliable data) .
- Solvent history : Solubility in DMSO vs. ethanol may differ due to residual solvents; pre-dry samples under vacuum .
| Source | Melting Point (°C) | Solubility (mg/mL in DMSO) | Purity (%) |
|---|---|---|---|
| 148–150 | 25 | 97 | |
| 142–145 | 30 | 99 |
Experimental Design Considerations
Q. What precautions are necessary for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Chiral purity : Use chiral HPLC to monitor enantiomeric excess (ee) during pilot-scale reactions .
- Catalyst loading : Optimize asymmetric catalysis (e.g., Jacobsen’s catalyst) to >90% ee .
- Process control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
